

In-Depth Technical Guide: PKUMDL-WQ-2101

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PKUMDL-WQ-2101

Cat. No.: B6010760

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **PKUMDL-WQ-2101**, a novel small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH). **PKUMDL-WQ-2101** has demonstrated potential as an anti-tumor agent by targeting the serine synthesis pathway, which is often upregulated in cancer. This guide details the compound's physicochemical properties, mechanism of action, relevant experimental data, and detailed protocols for key assays.

Physicochemical Properties

PKUMDL-WQ-2101 is a synthetic compound with the following properties:

Property	Value
CAS Number	304481-72-9[1][2][3][4]
Molecular Formula	C ₁₄ H ₁₁ N ₃ O ₆ [1][2][3]
Molecular Weight	317.25 g/mol [1][3]
Purity	≥98% (via HPLC)[1][4]
Solubility	Soluble to 100 mM in DMSO[1]
Storage	Store at -20°C[1][4]
Synonyms	2,4-Dihydroxy-benzoic acid 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide[3]

Mechanism of Action and Biological Activity

PKUMDL-WQ-2101 functions as a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway.[1][4] By inhibiting PHGDH, **PKUMDL-WQ-2101** disrupts the production of serine, a critical amino acid for cancer cell proliferation, nucleotide synthesis, and redox homeostasis.

In Vitro Activity

PKUMDL-WQ-2101 has demonstrated potent anti-tumor activity in breast cancer cell lines that overexpress PHGDH.[1][4]

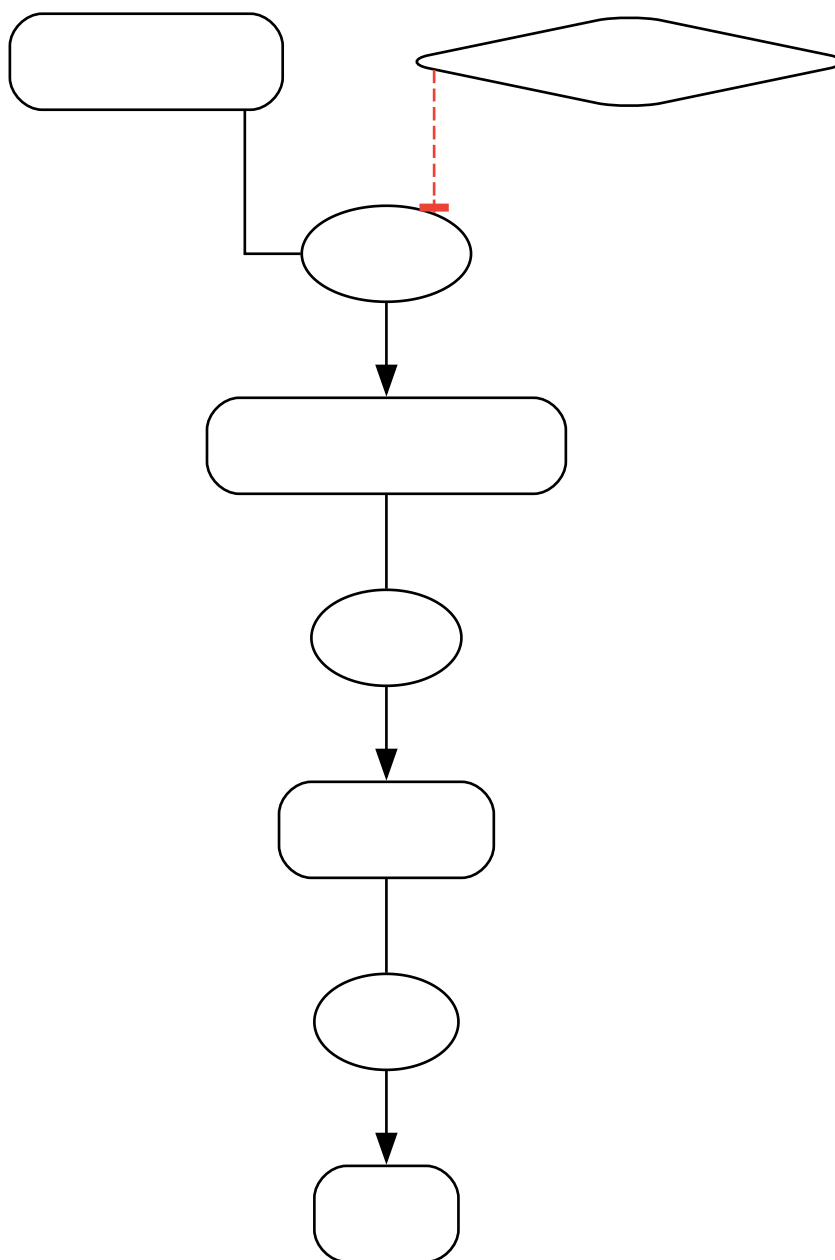
Cell Line	IC ₅₀ (PHGDH Inhibition)	EC ₅₀ (Anti-proliferative)
MDA-MB-468	34.8 μM[1][4]	7.7 μM[1][4]
HCC-70	Not Reported	10.8 μM[1][4]

In Vivo Activity

In preclinical studies, **PKUMDL-WQ-2101** has shown efficacy in inhibiting tumor growth in xenograft models. Specifically, it has been shown to inhibit the growth of MDA-MB-468 xenografts in mice.[1][4]

Signaling Pathway

The following diagram illustrates the role of PHGDH in the serine biosynthesis pathway and the inhibitory action of **PKUMDL-WQ-2101**.



[Click to download full resolution via product page](#)

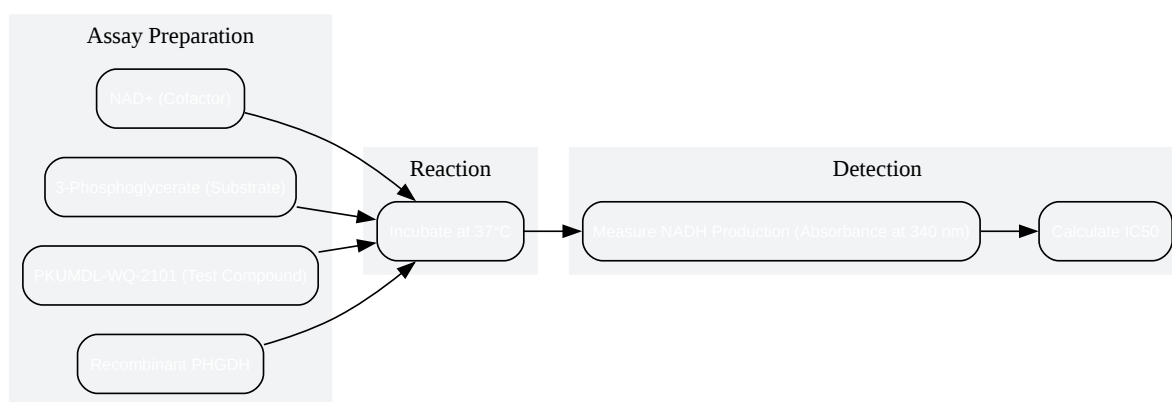
Figure 1: Inhibition of the Serine Biosynthesis Pathway by **PKUMDL-WQ-2101**.

Experimental Protocols

The following are representative protocols for assays used to characterize the activity of **PKUMDL-WQ-2101**. These are based on standard methodologies in the field.

PHGDH Enzyme Inhibition Assay

This assay quantifies the ability of **PKUMDL-WQ-2101** to inhibit the enzymatic activity of PHGDH.



[Click to download full resolution via product page](#)

Figure 2: Workflow for PHGDH Enzyme Inhibition Assay.

Methodology:

- **Preparation:** A reaction mixture is prepared containing recombinant human PHGDH enzyme, the substrate 3-phosphoglycerate, and the cofactor NAD⁺.
- **Compound Addition:** Varying concentrations of **PKUMDL-WQ-2101** are added to the reaction mixture. A control with no inhibitor is also prepared.
- **Incubation:** The reaction is initiated and incubated at 37°C for a defined period.

- **Detection:** The production of NADH, a product of the enzymatic reaction, is measured by monitoring the increase in absorbance at 340 nm using a spectrophotometer.
- **Analysis:** The percentage of inhibition at each concentration of **PKUMDL-WQ-2101** is calculated relative to the control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of **PKUMDL-WQ-2101** on the viability and proliferation of cancer cells.



[Click to download full resolution via product page](#)

Figure 3: Workflow for Cell Proliferation (MTT) Assay.

Methodology:

- **Cell Seeding:** Cancer cells (e.g., MDA-MB-468, HCC-70) are seeded into 96-well plates and allowed to adhere overnight.
- **Treatment:** The cell culture medium is replaced with fresh medium containing various concentrations of **PKUMDL-WQ-2101**. A vehicle control (DMSO) is also included. The cells are then incubated for 72 hours.
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
- **Solubilization:** A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

- **Measurement:** The absorbance of each well is measured at 570 nm using a microplate reader.
- **Analysis:** The percentage of cell viability is calculated for each concentration relative to the vehicle control. The EC₅₀ value is determined from the resulting dose-response curve.

Conclusion

PKUMDL-WQ-2101 is a promising anti-tumor agent that selectively targets the serine biosynthesis pathway through allosteric inhibition of PHGDH. Its demonstrated efficacy in both in vitro and in vivo models warrants further investigation and development as a potential therapeutic for cancers with upregulated serine metabolism. This guide provides foundational technical information to support ongoing research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rndsystems.com [rndsystems.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PKUMDL-WQ-2101 ≥98% (HPLC) | 304481-72-9 [sigmaaldrich.com]
- 4. PKUMDL WQ 2101 | Other Dehydrogenases | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: PKUMDL-WQ-2101]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6010760#cas-number-for-pkumdl-wq-2101\]](https://www.benchchem.com/product/b6010760#cas-number-for-pkumdl-wq-2101)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com